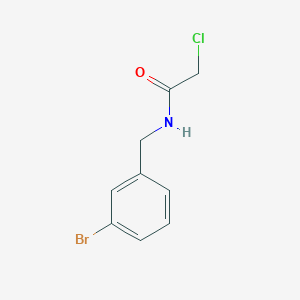
1-Bromo-2,5-difluoro-3-nitrobenzene
Übersicht
Beschreibung
1-Bromo-2,5-difluoro-3-nitrobenzene is a chemical compound with the molecular formula C6H2BrF2NO2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 1-Bromo-2,5-difluoro-3-nitrobenzene involves specific reaction conditions with sulfuric acid and HNO3 in lithium hydroxide monohydrate . Another synthesis method involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,5-difluoro-3-nitrobenzene can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,5-difluoro-3-nitrobenzene include a molecular weight of 237.99 . The compound is a liquid at ambient temperature . Other properties such as boiling point, melting point, and density are not specified .Wissenschaftliche Forschungsanwendungen
Anisotropic Displacement Parameters
- Study : "Can we trust the experiment? Anisotropic displacement parameters in 1-(halomethyl)-3-nitrobenzene (halogen = Cl or Br)" by Mroz et al. (2020)
- Findings : This study calculated anisotropic displacement parameters for isomorphous compounds, including 1-Bromo-2,5-difluoro-3-nitrobenzene, from first principles and determined them by X-ray diffraction experiments. The experiments for the bromo compound were found to be more challenging than the theoretical calculations (Mroz, Wang, Englert, & Dronskowski, 2020).
Vibrational Spectroscopy
- Study : "Transferable valence force fields for substituted benzenes Part III. Trisubstituted benzenes" by Reddy & Rao (1994)
- Findings : This research performed a zero-order normal coordinate analysis for both in-plane and out-of-plane vibrations of trisubstituted benzenes, including derivatives of 1-Bromo-2,5-difluoro-3-nitrobenzene. The study provided unambiguous vibrational assignments for these compounds, revising several previous assignments (Reddy & Rao, 1994).
Halogenation in Polymer Chemistry
- Study : "Ring Halogenations of Polyalkylbenzenes with N-Halosuccinimide and Acidic Catalysts" by Bovonsombat & Mcnelis (1993)
- Findings : This study used 1-Bromo-2,5-pyrrolidinedione (NBS) for ring halogenations of polyalkylbenzenes. It explored the selectivity in substrates, halogen sources, and catalysts, contributing to the understanding of mixed halogenated compound synthesis (Bovonsombat & Mcnelis, 1993).
Reactivity in Ionic Liquids
- Study : "Changed reactivity of the 1-bromo-4-nitrobenzene radical anion in a room temperature ionic liquid" by Ernst et al. (2013)
- Findings : This research demonstrated that radical anions of 1-bromo-4-nitrobenzene exhibit unique reactivity in specific ionic liquids, highlighting the contrast in behavior compared to traditional non-aqueous solvents. This finding is crucial for understanding the solvent-induced reactivity of radical anions (Ernst et al., 2013).
Electrophilic Bromination
- Study : "Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III)" by Sobolev et al. (2014)
- Findings : This study showed that Ba(BrF4)2 acted as a highly active brominating agent for nitrobenzene, forming pure 3-bromo-nitrotoluene. The research indicated typical electrophilic bromination of aromatic compounds with both electron-donating and electron-accepting substituents (Sobolev et al., 2014).
Safety And Hazards
1-Bromo-2,5-difluoro-3-nitrobenzene is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place with the container kept tightly closed .
Eigenschaften
IUPAC Name |
1-bromo-2,5-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLNDFKAQIUDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719944 | |
| Record name | 1-Bromo-2,5-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-difluoro-3-nitrobenzene | |
CAS RN |
741721-51-7 | |
| Record name | 1-Bromo-2,5-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)





![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)


![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)


